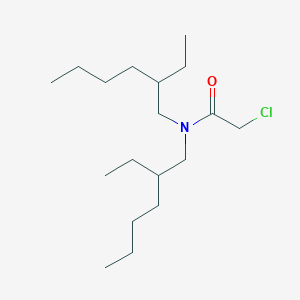

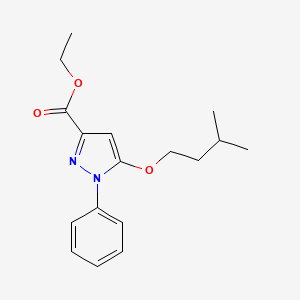

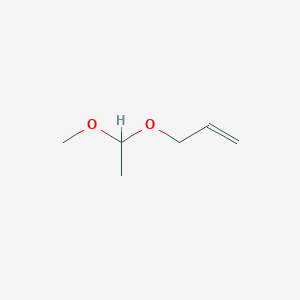

![molecular formula C13H9ClFNO4S B3054583 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid CAS No. 612043-04-6](/img/structure/B3054583.png)

4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid

Vue d'ensemble

Description

“4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H9ClFNO4S . It has a molecular weight of 329.73 . This compound is in a solid state at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a sulfonyl-amino group, which is further connected to a 3-chloro-4-fluorophenyl group .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 329.73 . The melting point is reported to be 250°C .Applications De Recherche Scientifique

Herbicidal Properties and Synthesis :

- The compound has been studied for its herbicidal properties. For instance, fluorine substitution in certain compounds, such as bentranil and its analogues, has demonstrated changes in herbicidal characteristics. The research suggests that such fluorine-substituted compounds show enhanced broad-leaf activity and selectivity in various crops like rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).

Synthesis and Antibacterial Properties :

- A study focused on synthesizing some 4-(substituted phenylsulfonamido)benzoic acids under specific conditions, noting their high yields and significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

- Another research synthesized amino acid sulfonamide derivatives of isocoumarin, highlighting the complex reactions involved in their creation (Riabchenko et al., 2020).

Pharmacological Activity of Derivatives :

- Some studies have explored the synthesis of new fluorine-containing compounds, like thiadiazolotriazinones, which exhibit potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

- The preparation and investigation of Schiff bases derived from 4-aminobenzoic acid for their potential antibacterial properties have also been a subject of study (Parekh et al., 2005).

Carbonic Anhydrase Inhibitors and Antiglaucoma Properties :

- Research into carbonic anhydrase inhibitors has led to the synthesis of various compounds, like 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, which show promising potential as antiglaucoma agents (Mincione et al., 2001).

Synthesis of Derivatives with Biological Activity :

- The synthesis of new derivatives like oxadiazoles and their pharmacological evaluation for anti-convulsant and anti-inflammatory activities has been an area of focus. These compounds, derived from 3-chloro-2-fluoro benzoic acid, have shown significant biological activities supported by molecular docking studies (Bhat et al., 2016).

S,N-Substituted Derivatives with Anticancer Potential :

- The preparation of S,N-substituted 2-mercaptobenzenesulfonamide derivatives and their evaluation for potential pharmacological activity, including anticancer properties, is another application area (Pomarnacka & Kornicka, 1998).

Mécanisme D'action

Target of Action

Similar compounds have been known to inhibit the mitochondrial citrate transport protein (ctp) .

Mode of Action

Based on its structural similarity to other ctp inhibitors , it may block the exchange of tricarboxylates, key intermediates in anabolism and catabolism .

Biochemical Pathways

By inhibiting ctp, it could potentially disrupt the citric acid cycle, affecting energy production and other downstream metabolic processes .

Pharmacokinetics

Its physical properties such as molecular weight (32973) and melting point (250° C) are known . These properties can influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Inhibition of ctp could potentially lead to disruption of energy metabolism and other cellular processes .

Action Environment

Factors such as temperature, ph, and presence of other molecules can generally affect the action of such compounds .

Propriétés

IUPAC Name |

4-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO4S/c14-11-7-10(5-6-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDXYZASGOAWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351326 | |

| Record name | 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612043-04-6 | |

| Record name | 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

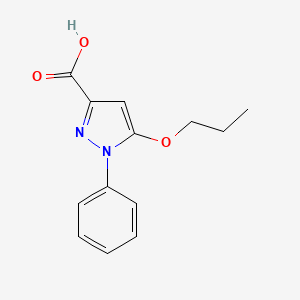

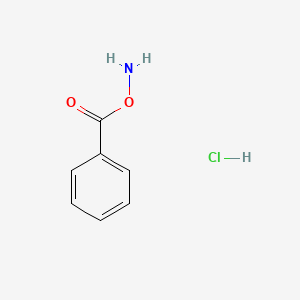

![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)

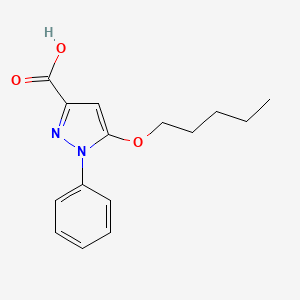

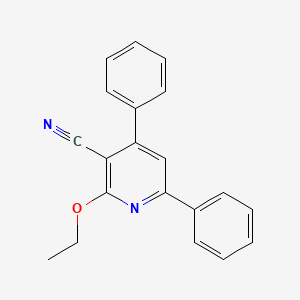

![3-[3-(2-carboxyethyl)phenyl]propanoic Acid](/img/structure/B3054509.png)

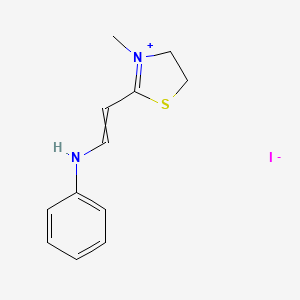

![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)